Delta-Opioid Receptor Binding Affinity: 3-(2-Thienyl)-L-alanine vs. Heterocyclic Analogs in Deltorphin I Peptide Framework
In a systematic SAR study of deltorphin I analogs where the Phe3 residue was replaced with various heterocyclic aromatic amino acids, 3-(2-thienyl)-L-alanine demonstrated the highest delta-opioid receptor binding affinity among all heterocyclic substitutions tested, with a Ki of 1.38 nM [1]. This represents a 28.6-fold improvement over the m-fluorophenylalanine analog (Ki = 4.79 nM, the best phenyl ring-substituted analog), a 28.6- to 45.2-fold improvement over pyridylalanine analogs (Ki = 39.5–62.4 nM), and a 230-fold improvement over the polar histidine analog (Ki = 317 nM) [1]. The study attributed this differentiation to the relative lipophilicity of the similar-sized heterocyclic compounds, which outweighed electronic character as the dominant factor influencing opioid binding [1].
| Evidence Dimension | Delta-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.38 nM (3-(2-thienyl)-L-alanine at Phe3 position of deltorphin I) |
| Comparator Or Baseline | m-fluorophenylalanine: Ki = 4.79 nM; 3-(3-pyridyl)alanine: Ki = 39.5 nM; 3-(2-pyridyl)alanine: Ki = 52.0 nM; 3-(4-thiazolyl)alanine: Ki = 62.4 nM; Histidine: Ki = 317 nM |
| Quantified Difference | 1.38 nM vs. 4.79–317 nM; 3.5-fold to 230-fold improvement in affinity |
| Conditions | Radioligand binding assay using rat brain membrane preparations; deltorphin I peptide framework Tyr-D-Ala-Xaa-Asp-Val-Val-GlyNH2 |
Why This Matters
For peptide-based delta-opioid receptor ligand development, substituting 3-(2-thienyl)-L-alanine at position 3 yields sub-nanomolar affinity (Ki = 1.38 nM) that cannot be approached by any other heterocyclic analog, directly influencing procurement specifications for SAR optimization campaigns.
- [1] Schiller, P. W., Weltrowska, G., Nguyen, T. M.-D., Wilkes, B. C., Chung, N. N., & Lemieux, C. (1993). Opioid receptor binding requirements for the delta-selective peptide deltorphin I: Phe3 replacement with ring-substituted and heterocyclic amino acids. Journal of Medicinal Chemistry, 36(21), 3182–3187. View Source
